molecular formula C8H3ClN2O2S B174485 4-(Chlorosulfonyl)phthalonitrile CAS No. 170697-25-3

4-(Chlorosulfonyl)phthalonitrile

Cat. No.: B174485
CAS No.: 170697-25-3
M. Wt: 226.64 g/mol
InChI Key: KPLLXVPDPQWJHP-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)phthalonitrile is an organic compound with the molecular formula C8H3ClN2O2S. It is a derivative of phthalonitrile, characterized by the presence of a chlorosulfonyl group attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various functional materials, including dyes, pigments, and advanced polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorosulfonyl)phthalonitrile typically involves the chlorosulfonation of phthalonitrile. The reaction is carried out by treating phthalonitrile with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Chlorosulfonation: Phthalonitrile is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.

    Isolation: The resulting product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorosulfonyl)phthalonitrile undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed to form phthalic acid derivatives.

    Condensation: It can participate in condensation reactions to form complex macrocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.

    Hydrolysis: Hydrolysis is performed using aqueous acids or bases at moderate temperatures.

    Condensation: Condensation reactions often require the presence of catalysts and are conducted at high temperatures.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.

    Hydrolysis: Products include phthalic acid and its derivatives.

    Condensation: Products include phthalocyanines and other macrocyclic compounds.

Scientific Research Applications

4-(Chlorosulfonyl)phthalonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)phthalonitrile primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules. The compound’s ability to form stable intermediates and products is crucial for its effectiveness in these reactions.

Comparison with Similar Compounds

Similar Compounds

    Phthalonitrile: The parent compound, lacking the chlorosulfonyl group, is less reactive but serves as a precursor for various derivatives.

    4-(Methylsulfonyl)phthalonitrile: Similar in structure but with a methylsulfonyl group, it exhibits different reactivity and applications.

    4-(Nitrosulfonyl)phthalonitrile: Contains a nitrosulfonyl group, leading to distinct chemical behavior and uses.

Uniqueness

4-(Chlorosulfonyl)phthalonitrile is unique due to its highly reactive chlorosulfonyl group, which allows for versatile modifications and the synthesis of a wide range of functional materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in both academic research and industrial applications.

Properties

IUPAC Name

3,4-dicyanobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2O2S/c9-14(12,13)8-2-1-6(4-10)7(3-8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLLXVPDPQWJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458362
Record name 4-(chlorosulfonyl)phthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170697-25-3
Record name 3,4-Dicyanobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170697-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(chlorosulfonyl)phthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonyl chloride, 3,4-dicyano
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 4-amino-phthalonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(chlorosulfonyl)phthalonitrile in the synthesis of photodynamic agents?

A1: this compound serves as a crucial starting material in the multi-step synthesis of water-soluble, trisulfonated zinc phthalocyanines (ZnPcS3) []. These ZnPcS3 compounds are of significant interest for photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation, leading to the destruction of targeted cells, such as tumor cells.

Q2: How does the structure of the synthesized ZnPcS3 compounds, derived from this compound, influence their photodynamic activity?

A2: The research highlights the impact of structural modifications on the photodynamic efficacy of ZnPcS3 compounds derived from this compound []. The study investigated the effects of attaching different diiminoisoindoline derivatives with varying hydrophobicity to the core ZnPcS3 structure.

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